molecular formula C21H17Cl2N3O2S B12028264 (5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12028264
M. Wt: 446.3 g/mol
InChI Key: KTTFMZVIIRHKMK-LDADJPATSA-N
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Description

(5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with butoxyphenyl and dichlorobenzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-methoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-ethoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The butoxyphenyl and dichlorobenzylidene groups may enhance its reactivity, stability, and potential interactions with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17Cl2N3O2S

Molecular Weight

446.3 g/mol

IUPAC Name

(5E)-2-(4-butoxyphenyl)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17Cl2N3O2S/c1-2-3-10-28-15-7-5-14(6-8-15)19-24-21-26(25-19)20(27)18(29-21)12-13-4-9-16(22)17(23)11-13/h4-9,11-12H,2-3,10H2,1H3/b18-12+

InChI Key

KTTFMZVIIRHKMK-LDADJPATSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

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